molecular formula C41H53N7O9S B606073 BI-1388 CAS No. 1309952-03-1

BI-1388

Cat. No. B606073
M. Wt: 819.98
InChI Key: WSEPMWSQALXHKW-ZZUTWMNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BI-1388 is a highly potent inhibitor of HCV NS3 protease activity, inhibiting viral replication for various HCV genotypes and for resistant mutants D168V and R155K.

Scientific Research Applications

  • Novel HIV-1 Protease Inhibitors (PIs)

    A study identified GRL-1388 as a potent nonpeptidic human immunodeficiency virus type 1 (HIV-1) protease inhibitor. This compound, containing a bicyclic P2 functional moiety, was found to be effective against various drug-resistant HIV-1 laboratory strains and clinical HIV-1 variants. The research suggests that compounds like GRL-1388 may have potential as treatments for individuals with HIV-1 infection, highlighting the importance of developing new inhibitors for managing drug resistance in HIV treatment (Ide et al., 2011).

  • Operational Modal Analysis in Engine Diagnostics

    Although not directly related to BI-1388, this study demonstrates the application of operational modal analysis in diagnosing the technical state of combustion engines. This research could be relevant in understanding how different technological methods are applied in scientific research and diagnostics, which could be analogous to some applications of BI-1388 in research settings (Łukasiewicz, 2008).

  • Galactic Production of 138La

    This study discusses the production of 138La in the p-process and its relationship with nuclear reactions in supernovae. Though this is not directly related to BI-1388, understanding complex nuclear processes can provide a context for the types of advanced research and applications in which a compound like BI-1388 might be involved (Kheswa et al., 2015).

  • Decontamination of 137Cs from Surfaces

    Research on the effectiveness of hydrogel technologies for decontaminating 137Cs from building material surfaces provides insights into the applications of advanced materials in environmental remediation. This could parallel the way BI-1388 might be used in scientific applications involving material science or environmental studies (Yaar et al., 2017).

properties

CAS RN

1309952-03-1

Product Name

BI-1388

Molecular Formula

C41H53N7O9S

Molecular Weight

819.98

IUPAC Name

(2R,6S,13aR,14aR,16aS,Z)-2-((2-Isopropoxy-7-methoxy-8-methylquinolin-4-yl)oxy)-6-(1-methyl-1H-pyrazole-3-carboxamido)-N-((1-methylcyclopropyl)sulfonyl)-5,16-dioxo-1,2,3,6,7,8,9,10,11,13a,14,15,16,16a-tetradecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecine-14a(5H)-carboxamide

InChI

InChI=1S/C41H53N7O9S/c1-24(2)56-34-21-33(28-14-15-32(55-6)25(3)35(28)43-34)57-27-20-31-37(50)44-41(39(52)46-58(53,54)40(4)17-18-40)22-26(41)12-10-8-7-9-11-13-30(38(51)48(31)23-27)42-36(49)29-16-19-47(5)45-29/h10,12,14-16,19,21,24,26-27,30-31H,7-9,11,13,17-18,20,22-23H2,1-6H3,(H,42,49)(H,44,50)(H,46,52)/b12-10-/t26-,27+,30-,31-,41+/m0/s1

InChI Key

WSEPMWSQALXHKW-ZZUTWMNLSA-N

SMILES

O=C([C@]([C@@]1([H])/C=C\CCCCC[C@@H]2NC(C3=NN(C)C=C3)=O)(C1)NC([C@@](C[C@@H](OC4=CC(OC(C)C)=NC5=C(C)C(OC)=CC=C45)C6)([H])N6C2=O)=O)NS(=O)(C7(C)CC7)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BI-1388;  BI1388;  BI 1388

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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